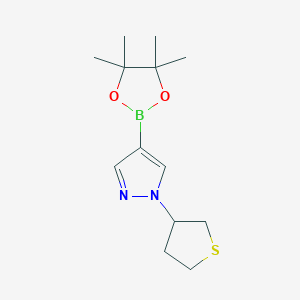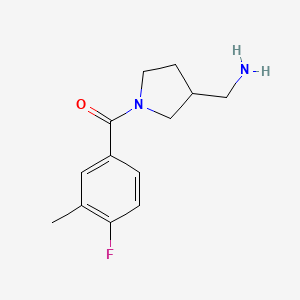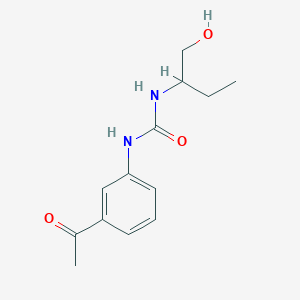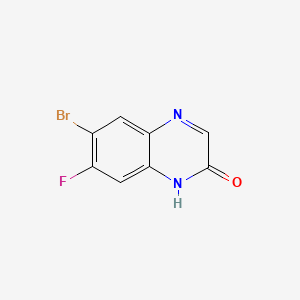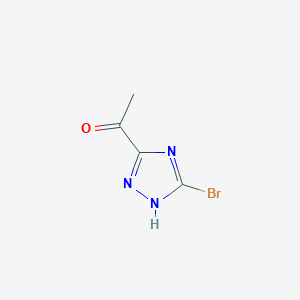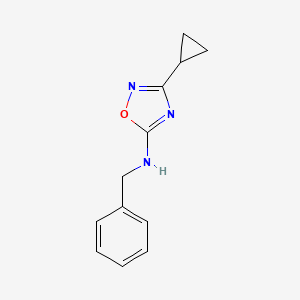![molecular formula C7H12O B14907786 (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is a compound that features a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a hydroxyl group attached to the bicyclic structure makes it an alcohol, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a starting material One common method involves the radical addition of methyl groups to [11This process can be achieved through transition-metal-free multi-component reactions, where radicals derived from carboxylic acids and organo-halides add to [1.1.1]propellane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch processing or continuous flow methods. The scalability of the synthesis is crucial for producing significant quantities of the compound for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential as a drug candidate.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the family, known for its strained ring system and reactivity.
Cubane: Another strained ring system with similar applications in chemistry and materials science.
Adamantane: A tricyclic compound with a similar three-dimensional structure and applications in drug discovery.
Uniqueness
(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of a strained bicyclic structure and a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(2-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-5-6-2-7(5,3-6)4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
YKARYLMPBXRWAE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC1(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


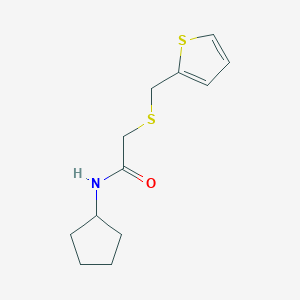
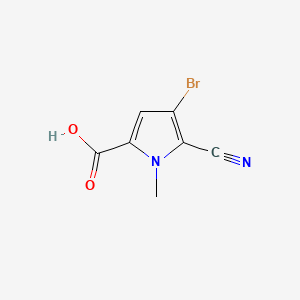
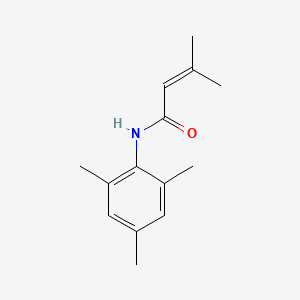

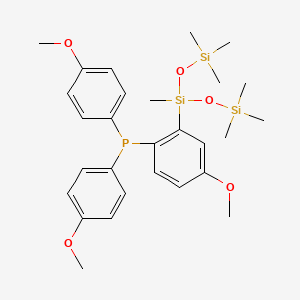
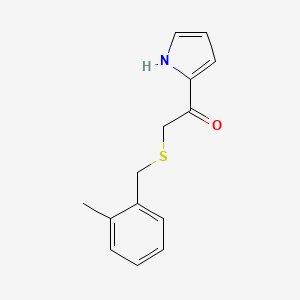
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

